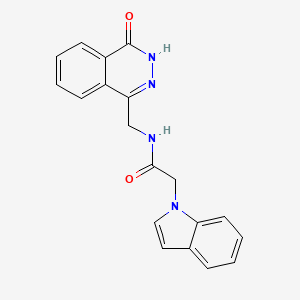![molecular formula C15H21N3O2 B2987116 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea CAS No. 2097890-36-1](/img/structure/B2987116.png)
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. The A2A receptor is a G-protein coupled receptor that is expressed on immune cells, including T cells, B cells, and natural killer cells. CPI-444 has been shown to have potential therapeutic applications in the treatment of cancer and autoimmune diseases.
Scientific Research Applications
Novel Urea Derivatives as Redox Systems
Urea derivatives, including compounds similar to 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea, have been explored for their unique redox properties. Studies have shown that such ureas can be reversibly oxidized to radical cations at specific potentials, demonstrating their potential as redox systems in various applications (Weiss & Reichel, 2000).
Complexation-Induced Unfolding in Heterocyclic Ureas
Research into heterocyclic ureas has revealed their ability to unfold and form multiply hydrogen-bonded complexes. This property is significant for understanding the molecular behavior of ureas in various chemical environments and could be relevant for the development of new materials or pharmaceuticals (Corbin et al., 2001).
Dimerization via Hydrogen Bonding
Urea derivatives, similar in structure to the compound , have been found to strongly dimerize via hydrogen bonds. This dimerization is crucial for understanding the molecular assembly and potential applications in nanotechnology or material science (Beijer et al., 1998).
Intramolecular Hydrogen Bonding and Complexation
Studies have shown that pyrid-2-yl ureas, closely related to the compound , exhibit unique conformational behaviors influenced by intramolecular hydrogen bonding. These behaviors are significant for designing molecules with specific properties and functions (Chien et al., 2004).
Synthesis and Applications in Antimicrobial Activity
Research into urea derivatives has included the synthesis of novel compounds and evaluation of their antimicrobial activity. This aspect is particularly relevant for pharmaceutical research and the development of new drugs (Shankar et al., 2017).
properties
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-13-5-7-20-8-6-13)17-10-11-1-4-14(16-9-11)12-2-3-12/h1,4,9,12-13H,2-3,5-8,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKVMWDBDAZHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

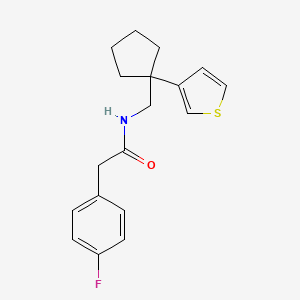
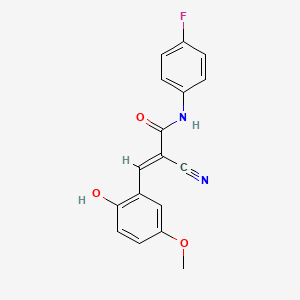
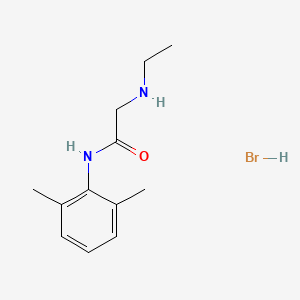
![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)
![N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2987040.png)

![(E)-1-((1S,4R,7S)-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B2987044.png)
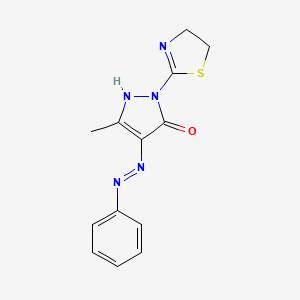

![8-fluoro-2-((3-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987050.png)


